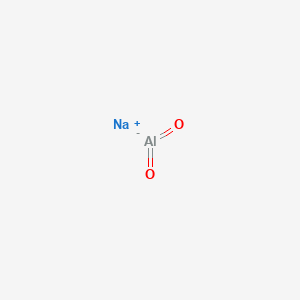
Sodium aluminate
Cat. No. B1169943
Key on ui cas rn:
1302-42-7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Patent
US05891235
Procedure details


By using the same starting material as that of Example 1, the sodium aluminate solution was heated at 90° C. and stirred, and to which was mixed a sodium silicate solution heated at 80° C. over a period of about 4 minutes such that the total amount of the reaction solution was 1.75 kg in a 2-liter stainless steel container, in order to form a sodium aluminosilicate which as a whole was in a homogeneous gel-like form having the below-mentioned molar composition:


[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
O=[Al-:2]=O.[Na+:4].[Si:5]([O-])([O-:8])([O-:7])[O-:6].[Na+].[Na+].[Na+].[Na+]>>[O-:7][Si:5]([O-:8])=[O:6].[O-:7][Si:5]([O-:8])=[O:6].[Na+:4].[Al+3:2] |f:0.1,2.3.4.5.6,7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=[Al-]=O.[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
|
Step Three
[Compound]
|
Name
|
stainless steel
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+].[Al+3]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
Patent
US05891235
Procedure details


By using the same starting material as that of Example 1, the sodium aluminate solution was heated at 90° C. and stirred, and to which was mixed a sodium silicate solution heated at 80° C. over a period of about 4 minutes such that the total amount of the reaction solution was 1.75 kg in a 2-liter stainless steel container, in order to form a sodium aluminosilicate which as a whole was in a homogeneous gel-like form having the below-mentioned molar composition:


[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
O=[Al-:2]=O.[Na+:4].[Si:5]([O-])([O-:8])([O-:7])[O-:6].[Na+].[Na+].[Na+].[Na+]>>[O-:7][Si:5]([O-:8])=[O:6].[O-:7][Si:5]([O-:8])=[O:6].[Na+:4].[Al+3:2] |f:0.1,2.3.4.5.6,7.8.9.10|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O=[Al-]=O.[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Si]([O-])([O-])([O-])[O-].[Na+].[Na+].[Na+].[Na+]
|
Step Three
[Compound]
|
Name
|
stainless steel
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
80 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Na+].[Al+3]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
